2'-3'-Dideoxy-5-azacytidine

Catalog No.
S528746
CAS No.
107036-52-2
M.F
C8H12N4O3
M. Wt
212.21 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-3'-Dideoxy-5-azacytidine

CAS Number

107036-52-2

Product Name

2'-3'-Dideoxy-5-azacytidine

IUPAC Name

4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one

Molecular Formula

C8H12N4O3

Molecular Weight

212.21 g/mol

InChI

InChI=1S/C8H12N4O3/c9-7-10-4-12(8(14)11-7)6-2-1-5(3-13)15-6/h4-6,13H,1-3H2,(H2,9,11,14)/t5-,6+/m0/s1

InChI Key

OSVRWASALYRZNO-NTSWFWBYSA-N

SMILES

C1CC(OC1CO)N2C=NC(=NC2=O)N

solubility

Soluble in DMSO

Synonyms

GBS-149; GBS 149; GBS149

Canonical SMILES

C1CC(OC1CO)N2C=NC(=NC2=O)N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC(=NC2=O)N

The exact mass of the compound 2'-3'-Dideoxy-5-azacytidine is 212.0909 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2'-3'-Dideoxy-5-azacytidine is a nucleoside analog that plays a significant role in antiviral and anticancer therapies. It is structurally characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar, which classifies it as a dideoxynucleoside. The presence of an azacytosine moiety at the 5-position further distinguishes this compound, contributing to its unique biological properties. Its chemical formula is C8H12N4O3C_8H_{12}N_4O_3 and it has been studied primarily for its ability to inhibit nucleic acid synthesis, making it a valuable candidate in drug development against viral infections and certain cancers .

The chemical reactivity of 2'-3'-dideoxy-5-azacytidine is largely influenced by its structure. The lack of hydroxyl groups at the 2' and 3' positions makes it resistant to nucleophilic attack by cellular enzymes, allowing it to act as a chain terminator during nucleic acid synthesis. This property is particularly important in its mechanism of action against viral replication, where it interferes with the activity of viral polymerases . The compound can undergo phosphorylation to form active triphosphate derivatives, which are essential for its incorporation into RNA or DNA strands .

2'-3'-Dideoxy-5-azacytidine exhibits notable biological activity, particularly as an antiviral agent. It has shown efficacy against various RNA viruses, including those responsible for hepatitis and HIV. The mechanism involves competitive inhibition of reverse transcriptase, leading to termination of viral RNA synthesis. Additionally, its antiproliferative effects have been observed in cancer cell lines, suggesting potential applications in oncology . Studies indicate that it may also modulate epigenetic mechanisms through DNA methylation processes due to the azacytosine component .

The synthesis of 2'-3'-dideoxy-5-azacytidine can be achieved through several methods:

  • Condensation Reactions: A common approach involves the condensation of a protected sugar with an appropriately substituted azacytosine base. This method allows for selective protection and deprotection steps to yield the final nucleoside product .
  • Phosphorylation: Following the synthesis of the nucleoside, phosphorylation can be performed to generate the triphosphate form, which is crucial for biological activity .
  • Click Chemistry: Recent advancements have introduced click chemistry techniques to improve yields and simplify purification processes during synthesis .

The primary applications of 2'-3'-dideoxy-5-azacytidine include:

  • Antiviral Therapy: It is being explored as a treatment for viral infections such as HIV and hepatitis C due to its ability to inhibit viral replication.
  • Cancer Treatment: Its antiproliferative properties make it a candidate for cancer therapies, particularly in hematological malignancies where nucleoside analogs have shown effectiveness.
  • Epigenetic Research: The compound's role in DNA methylation opens avenues for research into gene regulation and potential therapeutic interventions in epigenetic disorders .

Interaction studies have demonstrated that 2'-3'-dideoxy-5-azacytidine can effectively compete with natural nucleotides for incorporation into RNA and DNA by polymerases. This competitive inhibition is critical for its antiviral activity. Additionally, research has indicated possible interactions with cellular proteins involved in nucleic acid metabolism, which may enhance or modulate its effects in therapeutic contexts .

Several compounds share structural similarities with 2'-3'-dideoxy-5-azacytidine, each possessing unique biological activities:

Compound NameStructure CharacteristicsBiological Activity
2'-DeoxycytidineLacks modifications at 2' and 3' positionsNatural nucleoside; incorporated into RNA
5-AzacytidineContains an azole ring at position 5Antiviral; inhibits DNA methyltransferase
Decitabine (2'-deoxy-5-azacytidine)Similar structure but with a hydroxyl at 2'Anticancer; used in treatment of myelodysplastic syndromes
Zidovudine (AZT)Contains an azido group at position 3Antiretroviral; widely used against HIV

The uniqueness of 2'-3'-dideoxy-5-azacytidine lies in its dual action as both an antiviral agent and a potential epigenetic modifier, distinguishing it from other nucleoside analogs that primarily focus on either antiviral or anticancer activities without such dual functionality .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.8

Exact Mass

212.0909

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

107036-52-2

Wikipedia

2'-3'-Dideoxy-5-azacytidine

Dates

Last modified: 02-18-2024

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